molecular formula C10H3I4NO4 B116985 2-(4,5,6,7-Tetraiodo-1,3-dioxo-2-isoindolyl)acetic acid CAS No. 19231-60-8

2-(4,5,6,7-Tetraiodo-1,3-dioxo-2-isoindolyl)acetic acid

Cat. No. B116985
CAS RN: 19231-60-8
M. Wt: 708.75 g/mol
InChI Key: FLSXICNYHDJIAW-UHFFFAOYSA-N
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Description

2-(4,5,6,7-Tetraiodo-1,3-dioxo-2-isoindolyl)acetic acid, also known as TIIA, is a synthetic compound that has become increasingly popular in scientific research. TIIA is an important reagent in the synthesis of a variety of compounds, and it has been used in the lab to study a range of biological processes.

Scientific Research Applications

  • DNA Hybridization Electrochemical Sensor : Poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester (PTAE)), a derivative of the compound, has been used in electrochemical hybridization sensors. This application demonstrates the potential of the compound in biotechnological and diagnostic fields, especially in DNA detection and analysis (Cha et al., 2003).

  • Synthesis of 2,6‐Dioxo‐1,2,3,4,5,6‐hexahydroindoles : Research indicates the use of acetal-protected (2,4-dioxocyclohex-1-yl)-acetic acids, closely related to the chemical , in the synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles. These are important intermediates for various alkaloids, highlighting the compound's role in synthetic organic chemistry (Juma et al., 2009).

  • Regioselective Synthesis of Isoxazoles : Derivatives of 4,5,6,7-tetrahydroindoles, akin to the target compound, have been used in the regioselective synthesis of isoxazoles. This illustrates its utility in developing specific chemical structures, which can be crucial in pharmaceutical and chemical industries (Sobenina et al., 2014).

  • Green Chemistry in Drug Design : Analogues of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide, related to the compound , have been developed using environmentally friendly synthesis methods. This highlights the potential of the compound in the development of new pharmaceuticals with a focus on green chemistry (Reddy et al., 2014).

  • Adsorption Studies for Herbicide Sensitivity : Studies involving 2,4,5-Trichlorophenoxy acetic acid, a structurally similar compound, in adsorption behavior on poly-o-toluidine Zr(IV) phosphate, showcase its application in environmental science, particularly in understanding the behavior of herbicides in ecosystems (Khan & Akhtar, 2011).

  • Inhibitors of Human Protein Kinase CK2 : Derivatives of 4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-diones, similar to the compound , have been identified as potent inhibitors of human protein kinase CK2, suggesting their potential in developing therapeutics for diseases associated with CK2 deregulation, such as cancer and viral infections (Golub et al., 2008).

properties

IUPAC Name

2-(4,5,6,7-tetraiodo-1,3-dioxoisoindol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3I4NO4/c11-5-3-4(6(12)8(14)7(5)13)10(19)15(9(3)18)1-2(16)17/h1H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSXICNYHDJIAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2I)I)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3I4NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5,6,7-Tetraiodo-1,3-dioxo-2-isoindolyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4,5,6,7-Tetraiodo-1,3-dioxo-2-isoindolyl)acetic acid
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2-(4,5,6,7-Tetraiodo-1,3-dioxo-2-isoindolyl)acetic acid
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2-(4,5,6,7-Tetraiodo-1,3-dioxo-2-isoindolyl)acetic acid
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2-(4,5,6,7-Tetraiodo-1,3-dioxo-2-isoindolyl)acetic acid
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2-(4,5,6,7-Tetraiodo-1,3-dioxo-2-isoindolyl)acetic acid
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2-(4,5,6,7-Tetraiodo-1,3-dioxo-2-isoindolyl)acetic acid

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